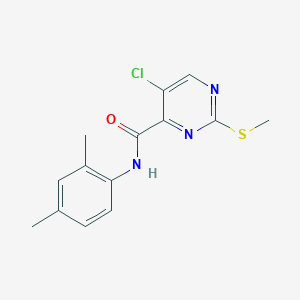
5-chloro-N-(2,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide, also known as PD-0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs) 4 and 6. It has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy.
Mécanisme D'action
5-chloro-N-(2,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide inhibits CDK4 and CDK6, which are key regulators of the cell cycle. By inhibiting these proteins, this compound prevents the progression of the cell cycle from the G1 phase to the S phase, leading to cell cycle arrest and ultimately, apoptosis. This mechanism of action is particularly relevant in cancer cells, which often have dysregulated cell cycle control.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In addition, this compound has been shown to inhibit tumor growth and metastasis in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-(2,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, with a wealth of information available on its mechanism of action and potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. Its selectivity for CDK4 and CDK6 may limit its effectiveness in certain types of cancer. In addition, its mechanism of action may not be fully understood, leading to potential off-target effects.
Orientations Futures
There are several future directions for research on 5-chloro-N-(2,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide. One area of interest is in combination therapies, particularly with other CDK inhibitors or immunotherapies. Another area of interest is in exploring the potential of this compound in other types of cancer, such as pancreatic cancer and melanoma. Finally, there is also interest in developing more selective CDK inhibitors that target specific isoforms of CDKs, which may have fewer off-target effects.
Méthodes De Synthèse
5-chloro-N-(2,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide can be synthesized through a multi-step process involving the coupling of 2,4-dimethylphenylamine with 5-chloro-2-mercaptopyrimidine, followed by the reaction with ethyl chloroformate and then with methylamine. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
5-chloro-N-(2,4-dimethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide has been studied extensively for its potential as a cancer therapy. It has shown promising results in preclinical studies, inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. In clinical trials, this compound has been tested as a treatment for breast cancer, particularly in combination with other therapies such as letrozole. It has also been studied for its potential in other types of cancer, such as glioblastoma and liposarcoma.
Propriétés
IUPAC Name |
5-chloro-N-(2,4-dimethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c1-8-4-5-11(9(2)6-8)17-13(19)12-10(15)7-16-14(18-12)20-3/h4-7H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVLYSIYNKTQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5426088.png)
![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5426096.png)
![2-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-4-methyl-1H-benzimidazole](/img/structure/B5426101.png)
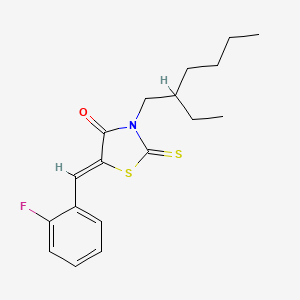
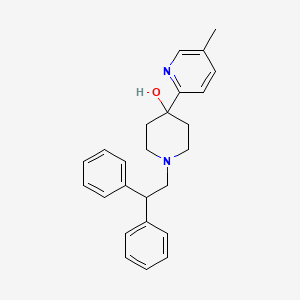
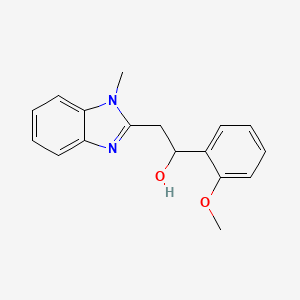

![2-(2-ethoxy-4-{[1-(2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5426135.png)
![methyl 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5426148.png)
![N-(3-hydroxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5426155.png)
![4-[(2-methoxy-4-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5426157.png)
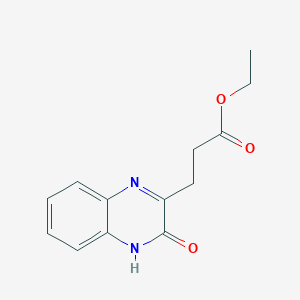
![3-ethyl-5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-4-carboxamide](/img/structure/B5426173.png)
![N,1-dimethyl-N-[(5-nitro-2-thienyl)methyl]-4-piperidinamine](/img/structure/B5426189.png)